molecular formula C17H18O6 B13930190 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13930190
M. Wt: 318.32 g/mol
InChI Key: MZFABXIDAHHUDM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol. This compound is known for its unique structure, which includes an ethyl ester group, acetyloxy group, and two methoxy groups attached to a naphthalene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include:

    Esterification: 2-naphthalenecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Methylation: The methoxy groups are introduced by reacting the intermediate compound with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: Similar structure but with different positions of the methoxy groups.

    2-Naphthalenecarboxylic acid, 4-(hydroxy)-6,7-dimethoxy-, ethyl ester: Similar structure but with a hydroxy group instead of an acetyloxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3

InChI Key

MZFABXIDAHHUDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C

Origin of Product

United States

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